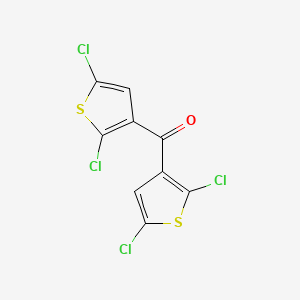
Bis(2,5-dichlorothiophen-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,5-dichlorothiophen-3-yl)methanone: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two 2,5-dichlorothiophen-3-yl groups attached to a central methanone (carbonyl) group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dichlorothiophen-3-yl)methanone typically involves the reaction of 2,5-dichlorothiophene with a suitable carbonyl source. One common method is the reaction of 2,5-dichlorothiophene with bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst such as ytterbium triflate (Yb(OTf)₃). This reaction is carried out under reflux conditions in chloroform, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions: Bis(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene rings, the compound readily undergoes electrophilic substitution reactions. Common electrophiles include halogens, acyl groups, and nitro groups.
Nucleophilic Substitution: The presence of chlorine atoms on the thiophene rings makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Oxidation and Reduction: The carbonyl group in this compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acyl chlorides are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines or thiols are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with an amine can produce amino-substituted derivatives.
科学研究应用
Chemistry: Bis(2,5-dichlorothiophen-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and antioxidant activities . These properties make it a potential candidate for the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and electronic materials.
作用机制
The mechanism of action of bis(2,5-dichlorothiophen-3-yl)methanone is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
相似化合物的比较
Bis(2-iodothiophen-3-yl)methanone: Similar in structure but contains iodine atoms instead of chlorine atoms.
(2,5-Dichlorothiophen-3-yl)(phenyl)methanone: Contains a phenyl group instead of a second 2,5-dichlorothiophen-3-yl group.
Uniqueness: Bis(2,5-dichlorothiophen-3-yl)methanone is unique due to the presence of two 2,5-dichlorothiophen-3-yl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
57248-15-4 |
|---|---|
分子式 |
C9H2Cl4OS2 |
分子量 |
332.1 g/mol |
IUPAC 名称 |
bis(2,5-dichlorothiophen-3-yl)methanone |
InChI |
InChI=1S/C9H2Cl4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H |
InChI 键 |
OSWRANCNIFQVNE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1C(=O)C2=C(SC(=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


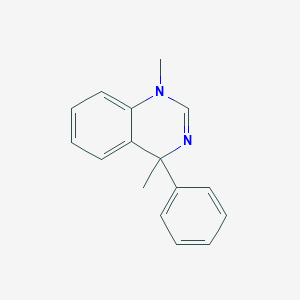
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)

![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
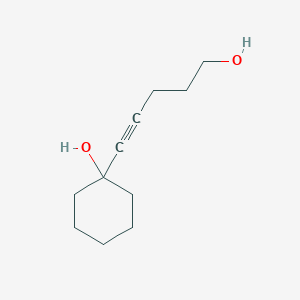
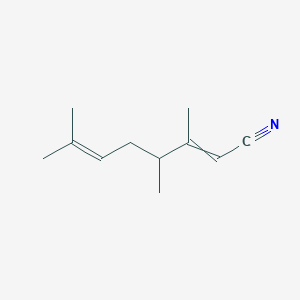

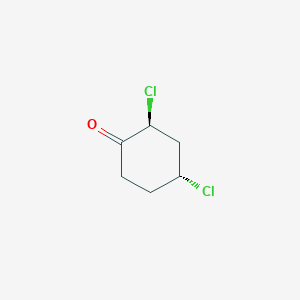

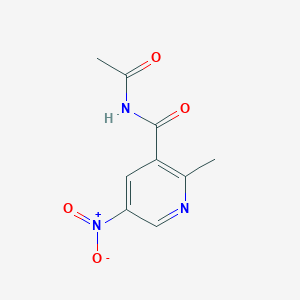
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)
